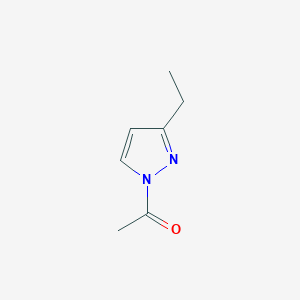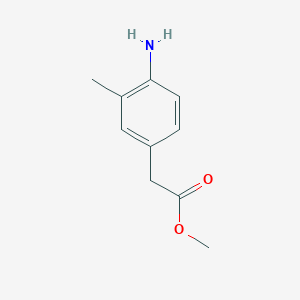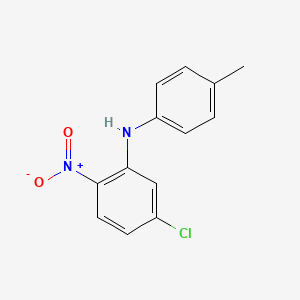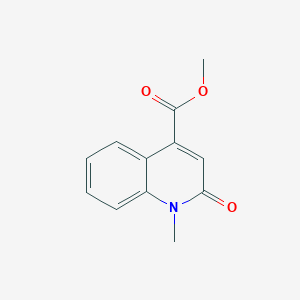
4-(Methoxycarbonyl)benzenecarboperoxoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxycarbonyl)benzenecarboperoxoic acid is an organic compound with the molecular formula C9H8O5. It is a derivative of benzoic acid, featuring a methoxycarbonyl group and a peroxoic acid group. This compound is of interest in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)benzenecarboperoxoic acid typically involves the esterification of 4-carboxybenzoic acid followed by the introduction of a peroxoic acid group. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the stability of the peroxoic acid group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale esterification and oxidation processes. These methods would need to ensure high yields and purity of the final product while maintaining safety due to the reactive nature of peroxoic acids.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)benzenecarboperoxoic acid can undergo various chemical reactions, including:
Oxidation: The peroxoic acid group can participate in oxidation reactions, converting other organic compounds into their oxidized forms.
Reduction: Under specific conditions, the peroxoic acid group can be reduced to form the corresponding benzoic acid derivative.
Substitution: The methoxycarbonyl group can be involved in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracetic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
Oxidation: Formation of oxidized organic compounds.
Reduction: Formation of 4-(Methoxycarbonyl)benzoic acid.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(Methoxycarbonyl)benzenecarboperoxoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: Studied for its potential effects on biological systems due to its oxidative properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)benzenecarboperoxoic acid primarily involves its ability to act as an oxidizing agent. The peroxoic acid group can donate oxygen atoms to other molecules, facilitating oxidation reactions. This property makes it useful in various chemical transformations and potential biological applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)benzeneboronic acid
- 4-(Methoxycarbonyl)benzoic acid
- 4-(Methoxycarbonyl)phenylboronic acid
Uniqueness
4-(Methoxycarbonyl)benzenecarboperoxoic acid is unique due to the presence of both a methoxycarbonyl group and a peroxoic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and research applications.
Properties
CAS No. |
28276-78-0 |
|---|---|
Molecular Formula |
C9H8O5 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
4-methoxycarbonylbenzenecarboperoxoic acid |
InChI |
InChI=1S/C9H8O5/c1-13-8(10)6-2-4-7(5-3-6)9(11)14-12/h2-5,12H,1H3 |
InChI Key |
ZPTDYZFKYMQWRT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato](/img/structure/B13994440.png)

![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13994453.png)

![N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline](/img/structure/B13994470.png)
![Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methyl-a-(4-methylphenyl)-](/img/structure/B13994475.png)
![[4-(Sulfamoylmethyl)phenyl]arsonic acid](/img/structure/B13994477.png)



![7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl-](/img/structure/B13994488.png)

![5-[Ethyl(benzylamino)]-1-phenyltetrazole](/img/structure/B13994496.png)

